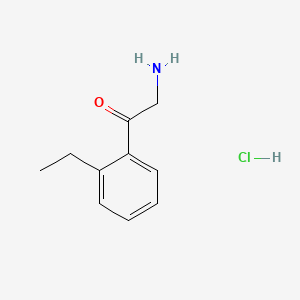![molecular formula C13H13F3N2O3 B13480304 4-[4-(2,2,2-Trifluoroacetyl)-1-piperazinyl]benzoic acid](/img/structure/B13480304.png)
4-[4-(2,2,2-Trifluoroacetyl)-1-piperazinyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoic acid is a chemical compound that features a trifluoroacetyl group attached to a piperazine ring, which is further connected to a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoic acid typically involves the following steps:
Formation of the Piperazine Derivative: The starting material, piperazine, is reacted with 2,2,2-trifluoroacetyl chloride in the presence of a base such as triethylamine to form 1-(2,2,2-trifluoroacetyl)piperazine.
Coupling with Benzoic Acid Derivative: The 1-(2,2,2-trifluoroacetyl)piperazine is then coupled with a benzoic acid derivative, such as 4-bromobenzoic acid, using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts.
Reduction: The trifluoroacetyl group can be reduced to form a hydroxyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylate salts.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mécanisme D'action
The mechanism of action of 4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. The piperazine ring provides additional binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,2,2-Trifluoroacetyl)piperidine: Similar in structure but with a piperidine ring instead of a piperazine ring.
4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid: Similar structure but with a tert-butoxycarbonyl group instead of a trifluoroacetyl group.
Cetirizine Related Compounds: Compounds with similar piperazine and benzoic acid moieties but different substituents.
Uniqueness
4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoic acid is unique due to the presence of the trifluoroacetyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or materials with unique properties.
Propriétés
Formule moléculaire |
C13H13F3N2O3 |
|---|---|
Poids moléculaire |
302.25 g/mol |
Nom IUPAC |
4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoic acid |
InChI |
InChI=1S/C13H13F3N2O3/c14-13(15,16)12(21)18-7-5-17(6-8-18)10-3-1-9(2-4-10)11(19)20/h1-4H,5-8H2,(H,19,20) |
Clé InChI |
MEAMDJFWXDSIGF-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC=C(C=C2)C(=O)O)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Aminospiro[2.3]hexane-1-carboxylic acid](/img/structure/B13480258.png)



![rac-methyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13480275.png)

![3-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}azetidine, trifluoroacetic acid](/img/structure/B13480280.png)
![3-[2-(Trifluoromethyl)-1,3-dioxolan-2-yl]propan-1-amine hydrochloride](/img/structure/B13480283.png)




